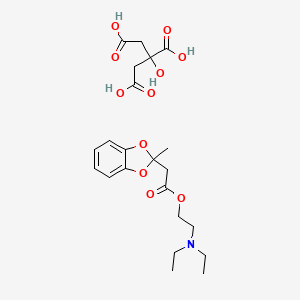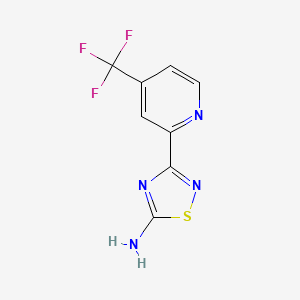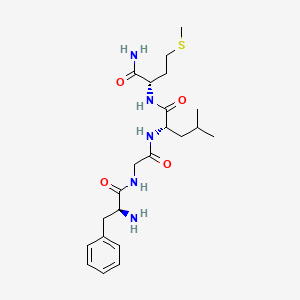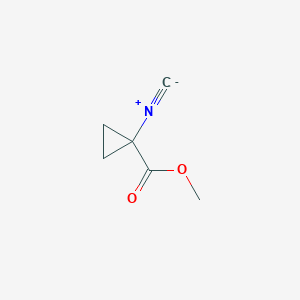
Methyl-(-1-isocyanocyclo-propyl)carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(-1-isocyanocyclo-propyl)carboxylate is an organic compound that belongs to the class of carboxylate esters. This compound is characterized by the presence of a methyl ester group attached to a cyclopropyl ring, which is further substituted with an isocyanate group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(-1-isocyanocyclo-propyl)carboxylate typically involves the reaction of cyclopropylcarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The isocyanate group can be introduced through a subsequent reaction with phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-(-1-isocyanocyclo-propyl)carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Urea or carbamate derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl-(-1-isocyanocyclo-propyl)carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl-(-1-isocyanocyclo-propyl)carboxylate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme activity, protein function, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl cyclopropylcarboxylate: Lacks the isocyanate group, making it less reactive.
Cyclopropyl isocyanate: Does not have the ester group, limiting its solubility and reactivity in certain reactions.
Methyl isocyanate: More volatile and toxic, with different reactivity profiles.
Uniqueness
Methyl-(-1-isocyanocyclo-propyl)carboxylate is unique due to the combination of the cyclopropyl ring, ester group, and isocyanate functionality
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
methyl 1-isocyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H7NO2/c1-7-6(3-4-6)5(8)9-2/h3-4H2,2H3 |
Clave InChI |
NMJKNWWIYIZUFZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


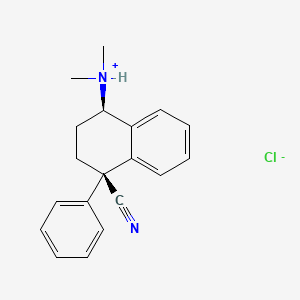
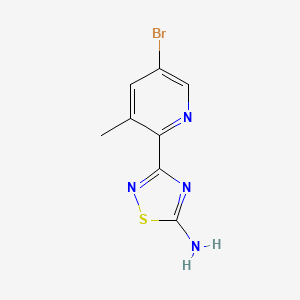
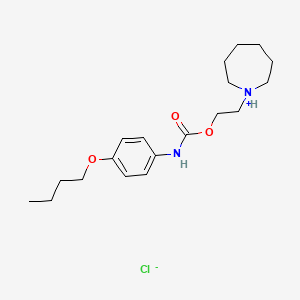
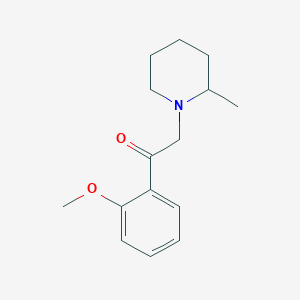

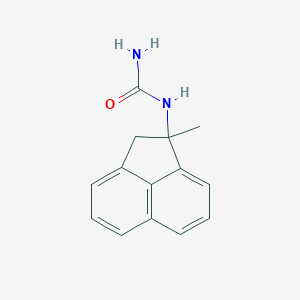
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)

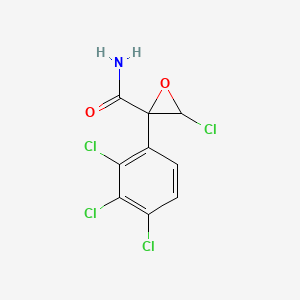
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
